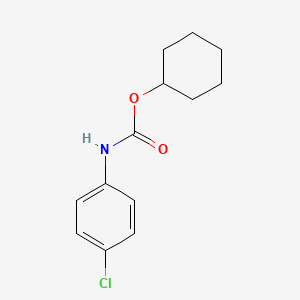
Cyclohexyl 4'-chlorocarbanilate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexyl 4’-chlorocarbanilate is an organic compound with the molecular formula C13H16ClNO2. It is a derivative of carbanilate, where the cyclohexyl group is attached to the nitrogen atom, and a chlorine atom is substituted at the para position of the phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions: Cyclohexyl 4’-chlorocarbanilate can be synthesized through the reaction of cyclohexylamine with 4-chlorophenyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds as follows: [ \text{Cyclohexylamine} + \text{4-chlorophenyl isocyanate} \rightarrow \text{Cyclohexyl 4’-chlorocarbanilate} ]
Industrial Production Methods: While specific industrial production methods for Cyclohexyl 4’-chlorocarbanilate are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity .
化学反応の分析
Types of Reactions: Cyclohexyl 4’-chlorocarbanilate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of cyclohexylamines.
科学的研究の応用
Cyclohexyl 4’-chlorocarbanilate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of Cyclohexyl 4’-chlorocarbanilate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
類似化合物との比較
- Cyclohexyl 3’-chlorocarbanilate
- Cyclohexyl 2’-chlorocarbanilate
- Pentyl 4-chlorocarbanilate
Comparison: Cyclohexyl 4’-chlorocarbanilate is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets.
特性
CAS番号 |
78632-35-6 |
|---|---|
分子式 |
C13H16ClNO2 |
分子量 |
253.72 g/mol |
IUPAC名 |
cyclohexyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H16ClNO2/c14-10-6-8-11(9-7-10)15-13(16)17-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,15,16) |
InChIキー |
YESPGXMCWHRUJO-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)OC(=O)NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-bis[(E)-1,3-benzodioxol-5-ylmethylidene]propane-1,2-diamine](/img/structure/B11946483.png)

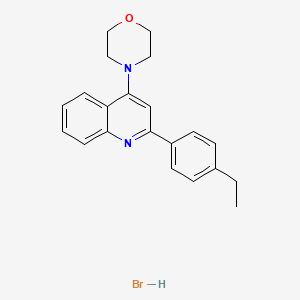
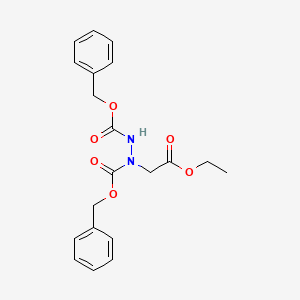
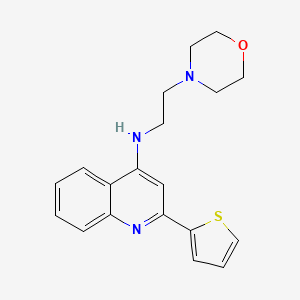
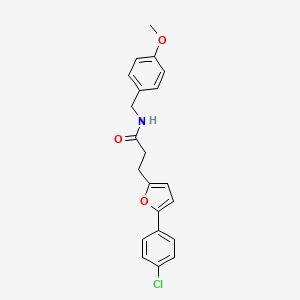

![Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B11946550.png)

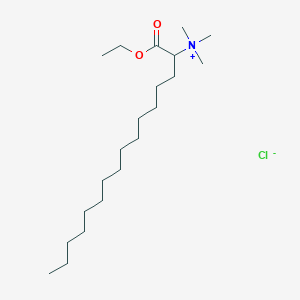
![3-[(Prop-2-en-1-ylcarbamoyl)sulfanyl]propanoic acid](/img/structure/B11946573.png)
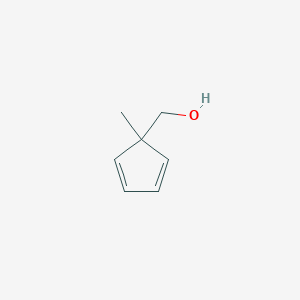
![ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11946582.png)
![2-{[(Methylsulfonyl)oxy]methyl}-3,3-diphenylpropyl methanesulfonate](/img/structure/B11946589.png)
